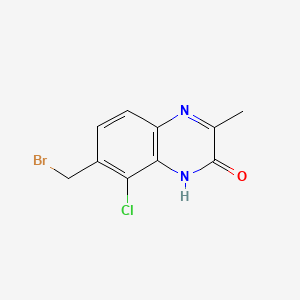
Methyl 2-(acetyloxy)-5-nitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(acetyloxy)-5-nitrobenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of an acetyloxy group and a nitro group attached to a benzoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(acetyloxy)-5-nitrobenzoate typically involves the esterification of 2-hydroxy-5-nitrobenzoic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of automated systems also reduces the risk of human error and increases efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(acetyloxy)-5-nitrobenzoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-hydroxy-5-nitrobenzoic acid and methanol.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetyloxy group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be facilitated by using bases such as triethylamine.
Major Products Formed
Hydrolysis: 2-hydroxy-5-nitrobenzoic acid and methanol.
Reduction: Methyl 2-(acetyloxy)-5-aminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(acetyloxy)-5-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Methyl 2-(acetyloxy)-5-nitrobenzoate involves its interaction with specific molecular targets. For example, the nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules. The acetyloxy group can also participate in esterification reactions with proteins and other biomolecules, potentially altering their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-(acetyloxy)-4-nitrobenzoate
- Methyl 2-(acetyloxy)-3-nitrobenzoate
- Methyl 2-(acetyloxy)-6-nitrobenzoate
Uniqueness
Methyl 2-(acetyloxy)-5-nitrobenzoate is unique due to the specific positioning of the nitro group on the benzene ring, which can influence its reactivity and interaction with other molecules. This positional isomerism can result in different chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
61294-22-2 |
|---|---|
Molekularformel |
C10H9NO6 |
Molekulargewicht |
239.18 g/mol |
IUPAC-Name |
methyl 2-acetyloxy-5-nitrobenzoate |
InChI |
InChI=1S/C10H9NO6/c1-6(12)17-9-4-3-7(11(14)15)5-8(9)10(13)16-2/h3-5H,1-2H3 |
InChI-Schlüssel |
INIJGNQXBDBHIY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-bromo-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzamide](/img/structure/B13929143.png)








![1,8-Diazaspiro[4.5]decane,3-bromo-1,8-bis(phenylmethyl)-](/img/structure/B13929208.png)




